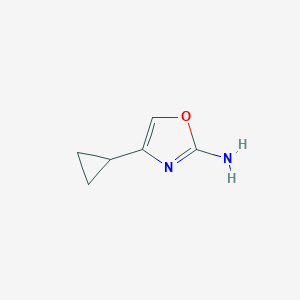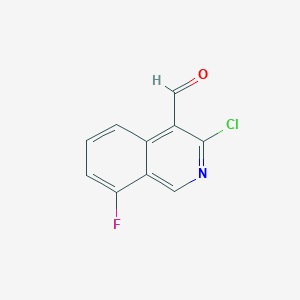![molecular formula C6H8N2O2 B13664792 4,7-Diazaspiro[2.5]octane-6,8-dione CAS No. 741288-83-5](/img/structure/B13664792.png)
4,7-Diazaspiro[2.5]octane-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diazaspiro[2.5]octane-6,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a spirocyclic structure containing two nitrogen atoms and two carbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.5]octane-6,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material. The preparation method includes several steps such as substitution, addition of protective groups, removal of protective groups, and reduction reactions . The process is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and ensuring safety. The use of boron trifluoride diethyl etherate adduct, which is flammable and explosive, is avoided to improve safety in industrial settings . Instead, alternative reducing agents and protective groups are employed to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diazaspiro[2.5]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used to convert carbonyl groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and protective groups such as tert-butyl formate . Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
4,7-Diazaspiro[2.5]octane-6,8-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Diazaspiro[2.5]octane-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound contains additional oxygen atoms and methyl groups, leading to different reactivity and uses.
Uniqueness
4,7-Diazaspiro[2.5]octane-6,8-dione is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms and two carbonyl groups. This configuration provides distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
741288-83-5 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4,7-diazaspiro[2.5]octane-6,8-dione |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-6(1-2-6)5(10)8-4/h7H,1-3H2,(H,8,9,10) |
Clé InChI |
OQQAVJHCEKZYCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(=O)NC(=O)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
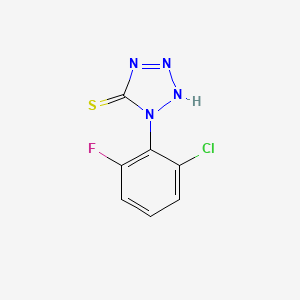
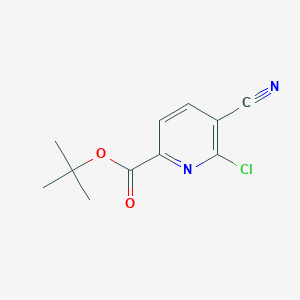
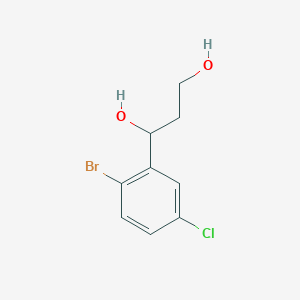
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)

![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)

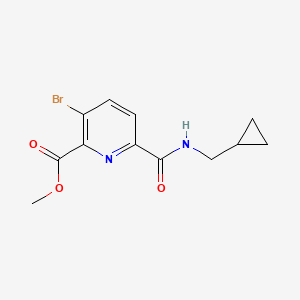

![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
